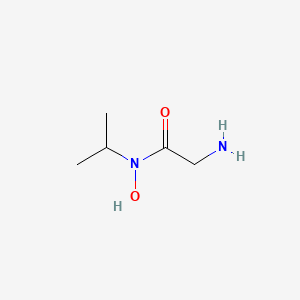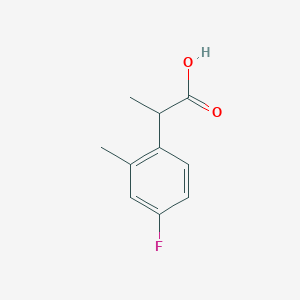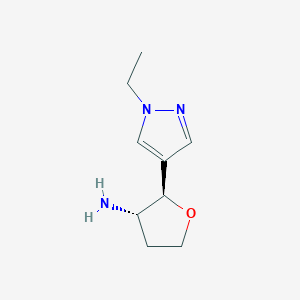
(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine is a chiral compound with potential applications in various scientific fields. Its unique structure, which includes a tetrahydrofuran ring and a pyrazole moiety, makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions with hydrazines and 1,3-diketones.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
- (2R,3S)-2-(1-Propyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
- (2R,3S)-2-(1-Butyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
Uniqueness
(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine is unique due to its specific chiral configuration and the presence of an ethyl group on the pyrazole ring. This configuration can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9/h5-6,8-9H,2-4,10H2,1H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
UINZMOADFXRHMR-DTWKUNHWSA-N |
Isomerische SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)N |
Kanonische SMILES |
CCN1C=C(C=N1)C2C(CCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)
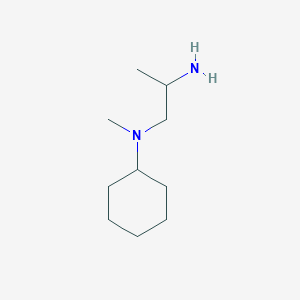
![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)


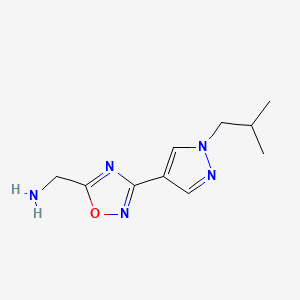
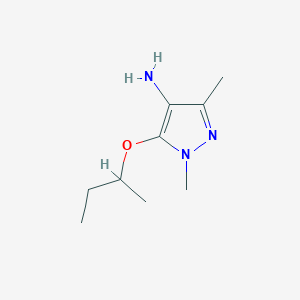

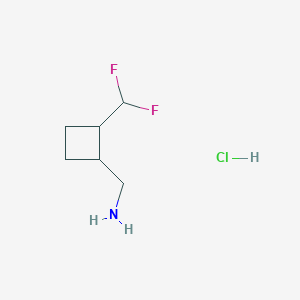

![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)

